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Cat. No.: B181041 Get Quote

Introduction
Phenolic scaffolds are foundational motifs in medicinal chemistry, appearing in a vast array of

natural products and FDA-approved pharmaceuticals.[1][2][3] The strategic functionalization of

the phenol ring with halogens—such as bromine and chlorine—provides medicinal chemists

with powerful tools to modulate a molecule's physicochemical properties, metabolic stability,

and binding affinity. The presence of halogens can significantly enhance biological activity.[4] 5-
Bromo-2,4-dichlorophenol (CAS No. 183803-12-5) is a polyhalogenated phenol that serves

as a versatile and high-value intermediate in the synthesis of complex pharmaceutical

compounds.[5]

The specific arrangement of a bromine atom and two chlorine atoms on the phenol ring creates

a unique electronic and steric environment. This configuration offers multiple, distinct reaction

sites that can be addressed with high selectivity, making it an ideal building block for

constructing diverse molecular architectures. This guide provides an in-depth exploration of 5-
Bromo-2,4-dichlorophenol, detailing its properties, strategic applications, and field-proven

protocols for its use in key synthetic transformations relevant to drug discovery and

development.
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A thorough understanding of the starting material is paramount for reproducible and successful

synthesis. This section outlines the key physicochemical properties and safety information for

5-Bromo-2,4-dichlorophenol.

Chemical Properties and Identifiers
Property Value Source

CAS Number 183803-12-5 [5]

Molecular Formula C₆H₃BrCl₂O [5]

Molecular Weight 241.90 g/mol [5]

Appearance
White to off-white solid /

crystalline powder

Purity Typically ≥96-98% [5]

Storage Temperature Room Temperature

InChI Key
LZEBXZCABIQUQF-

UHFFFAOYSA-N

Safety and Handling
Proper handling is essential when working with halogenated aromatic compounds. The

following information is derived from the Globally Harmonized System (GHS) classifications.
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Hazard Class Pictogram Signal Word
Hazard
Statements

Precautionary
Statements

Acute Toxicity,

Oral
GHS07 Warning

H302: Harmful if

swallowed.

P261: Avoid

breathing

dust/fume/gas/mi

st/vapors/spray.

Skin Irritation GHS07 Warning
H315: Causes

skin irritation.

P305+P351+P33

8: IF IN EYES:

Rinse cautiously

with water for

several minutes.

Remove contact

lenses, if present

and easy to do.

Continue rinsing.

Eye Irritation GHS07 Warning

H319: Causes

serious eye

irritation.

Source: Based on data from Sigma-Aldrich

Strategic Role in Synthesis: A Molecule of Multiple
Possibilities
The synthetic utility of 5-Bromo-2,4-dichlorophenol stems from its three distinct reactive

centers, which can be manipulated selectively. The choice of reagents and reaction conditions

dictates which part of the molecule participates in the transformation.

The Phenolic Hydroxyl (-OH) Group: This is the most acidic proton and a potent nucleophile

upon deprotonation. It is the primary site for forming ethers and esters, which are common

linkages in drug molecules.

The Bromo (-Br) Substituent: The carbon-bromine bond is the most susceptible to oxidative

addition by transition metal catalysts (e.g., Palladium). This makes it the ideal "handle" for
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modern cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The Dichlorinated Aromatic Ring: The chlorine atoms and the hydroxyl group strongly

influence the electron density of the ring. While the chlorine atoms are less reactive than

bromine in cross-coupling, the remaining unsubstituted carbon atom is activated for potential

electrophilic aromatic substitution, albeit under specific conditions.

dot graph "Reactive_Sites" { layout="neato"; node [shape=plaintext, fontname="Helvetica",

fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Molecule structure mol [label=< 

>];

// Reactive Site Labels OH_label [label="Phenolic -OH\n(Etherification, Esterification)",

pos="0.5,1.5!", color="#34A853"]; Br_label [label="Bromo Group (-Br)\n(Palladium Cross-

Coupling)", pos="2.2,-0.5!", color="#EA4335"]; Ring_label [label="Aromatic Ring\n(Electrophilic

Substitution)", pos="-1.5,0!", color="#4285F4"];

// Edges to point to reactive sites OH_label -> mol [pos="0.7,0.8!"]; Br_label -> mol

[pos="1.5,-0.2!"]; Ring_label -> mol [pos="-0.8,0.2!"]; } कें द Caption: Reactive sites on 5-Bromo-
2,4-dichlorophenol.

Key Synthetic Applications & Protocols
The following protocols are designed to be robust and illustrative of the primary transformations

involving 5-Bromo-2,4-dichlorophenol. They serve as a foundational guide for researchers.

Application 1: O-Alkylation via Williamson Ether
Synthesis
The Williamson ether synthesis is a classic and reliable method for forming an ether linkage, a

common motif in pharmaceuticals.[6][7] This reaction proceeds via an Sɴ2 mechanism where

the phenoxide, formed by deprotonating the phenol, acts as a nucleophile to displace a halide

on a primary alkyl halide.[8][9]
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Principle: The acidic phenolic proton is removed by a moderately strong base (e.g., K₂CO₃) to

form the potassium 5-bromo-2,4-dichlorophenoxide in situ. This potent nucleophile then attacks

an alkylating agent, such as ethyl iodide, to form the corresponding ether. Acetone is a

common solvent as it is polar aprotic and effectively dissolves the reactants.

Protocol: Synthesis of 1-Bromo-5-ethoxy-2,4-dichlorobenzene

Reagents & Materials

5-Bromo-2,4-dichlorophenol (1.0 eq)

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

Ethyl Iodide (EtI) (1.2 eq)

Acetone, anhydrous

Diethyl ether

Saturated aq. NaCl (brine)

Magnesium Sulfate (MgSO₄), anhydrous

Round-bottom flask, Reflux condenser, Magnetic stirrer

TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-
Bromo-2,4-dichlorophenol (e.g., 2.42 g, 10 mmol).

Solvent and Base Addition: Add anhydrous acetone (50 mL) and anhydrous potassium

carbonate (2.07 g, 15 mmol).

Alkylation: Add ethyl iodide (0.96 mL, 12 mmol) to the suspension.

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Monitor

the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexane:Ethyl

Acetate as eluent). The reaction is typically complete within 4-6 hours.
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Causality Note: Refluxing provides the necessary activation energy for the Sɴ2 reaction

without being harsh enough to cause significant side reactions. K₂CO₃ is a suitable base

as it is strong enough to deprotonate the phenol but not so strong that it promotes

elimination reactions with the alkyl halide.[9]

Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the solid potassium

salts and wash the filter cake with a small amount of acetone. c. Concentrate the filtrate

under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in diethyl

ether (50 mL). e. Wash the organic layer sequentially with 1M NaOH (2 x 25 mL) to remove

any unreacted phenol, and then with brine (25 mL). f. Dry the organic layer over anhydrous

magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification & Characterization: a. Purify the crude product by flash column chromatography

on silica gel if necessary. b. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass

Spectrometry to confirm its identity and purity. The disappearance of the broad phenolic -OH

peak in the ¹H NMR spectrum is a key indicator of a successful reaction.

Application 2: C-C Bond Formation via Suzuki-Miyaura
Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions in modern

pharmaceutical synthesis for creating biaryl structures.[10][11][12] The reaction couples an

organohalide with an organoboron species, catalyzed by a palladium(0) complex.[11] The C-Br

bond of 5-Bromo-2,4-dichlorophenol is significantly more reactive in this context than the C-

Cl bonds, allowing for selective functionalization.

Principle: A Pd(0) catalyst, often generated in situ, undergoes oxidative addition into the C-Br

bond. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid (which

is activated by a base).[13] The final step is reductive elimination, which forms the new C-C

bond and regenerates the Pd(0) catalyst, completing the catalytic cycle.[12]

Protocol: Synthesis of 5-Phenyl-2,4-dichlorophenol
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Reagents & Materials

5-Bromo-2,4-dichlorophenol (1.0 eq)

Phenylboronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

Sodium Carbonate (Na₂CO₃), 2M aqueous solution

1,4-Dioxane or Dimethoxyethane (DME)

Ethyl acetate

Saturated aq. NaCl (brine)

Sodium Sulfate (Na₂SO₄), anhydrous

Round-bottom flask, Reflux condenser, Magnetic stirrer, Inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

Inert Atmosphere: Assemble a dry round-bottom flask with a stir bar and reflux condenser

under an inert atmosphere of nitrogen or argon.

Causality Note: An inert atmosphere is critical because the Pd(0) catalyst is sensitive to

oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.

Reagent Addition: To the flask, add 5-Bromo-2,4-dichlorophenol (2.42 g, 10 mmol),

phenylboronic acid (1.46 g, 12 mmol), and the palladium catalyst Pd(PPh₃)₄ (347 mg, 0.3

mmol).

Solvent and Base: Add the organic solvent (e.g., Dioxane, 40 mL) followed by the 2M

aqueous Na₂CO₃ solution (20 mL).

Reaction: Heat the biphasic mixture to reflux (approx. 85-90°C) with vigorous stirring.

Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 8-12

hours).

Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate

(50 mL). c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25
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mL). d. Combine the organic layers and wash with water (25 mL) and then brine (25 mL). e.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purification & Characterization: a. Purify the residue by flash column chromatography (e.g.,

using a gradient of ethyl acetate in hexanes) to isolate the biaryl product. b. Confirm the

structure and purity using NMR and Mass Spectrometry. A successful reaction is indicated by

the appearance of new aromatic proton signals corresponding to the added phenyl group.

Synthetic Workflow Visualization
The power of 5-Bromo-2,4-dichlorophenol lies in its ability to be used in sequential reactions

to build molecular complexity, a cornerstone of drug discovery.[14] The following workflow

illustrates how the two previously described protocols can be combined.

dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded,

fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge

[fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start [label="5-Bromo-2,4-dichlorophenol", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124"]; Step1 [label="Suzuki Coupling\n(Protocol 2)\n- Phenylboronic Acid\n-

Pd(PPh₃)₄, Na₂CO₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="5-Phenyl-

2,4-dichlorophenol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step2

[label="Williamson Ether Synthesis\n(Protocol 1)\n- Alkyl Halide (R-X)\n- K₂CO₃, Acetone",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Di-substituted Scaffold\n(e.g., Drug

Precursor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Final; } कें द
Caption: Sequential functionalization workflow.

Conclusion
5-Bromo-2,4-dichlorophenol is a strategically valuable intermediate for pharmaceutical

synthesis. Its distinct reactive sites—the hydroxyl group and the bromine atom—allow for

orthogonal chemical modifications, enabling the efficient construction of complex molecular

scaffolds. The protocols detailed herein for O-alkylation and Suzuki-Miyaura coupling provide

robust and reliable methods for leveraging this building block in drug discovery programs.
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Mastery of these reactions allows researchers to rapidly generate libraries of analogues for

structure-activity relationship (SAR) studies, accelerating the journey from hit identification to

lead optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b181041#5-bromo-2-4-
dichlorophenol-in-pharmaceutical-intermediate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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